Debutyldronedarone

描述

SR-35021 D7: 它是德罗尼达隆在人体内主要的循环活性代谢物

准备方法

合成路线和反应条件: SR-35021 D7 的合成涉及将氘原子掺入脱丁基德罗尼达隆分子中。具体的合成路线和反应条件是专有的,未公开。 已知该化合物是通过一系列化学反应合成的,这些反应将氘原子引入母体分子中 .

工业生产方法: SR-35021 D7 的工业生产遵循氘标记化合物的合成标准规程。该过程涉及使用专门的设备和试剂,以确保氘原子掺入分子中。 最终产品经过纯化,以达到高纯度,通常大于 98% .

化学反应分析

Metabolic Reactions

Debutyldronedarone undergoes various metabolic transformations, primarily mediated by cytochrome P450 enzymes. These reactions are pivotal in determining the pharmacokinetics and pharmacodynamics of the drug. Key metabolic pathways include:

-

N-debutylation : This is a major pathway where dronedarone is metabolized to this compound, primarily facilitated by CYP3A4 isoforms.

-

Hydroxylation : Hydroxylation occurs on different moieties of the molecule, contributing to the formation of several metabolites such as propanoic acid-dronedarone and phenol-dronedarone.

-

Glucuronidation : This phase II reaction involves the conjugation of this compound with glucuronic acid, enhancing its solubility for excretion.

Reaction Mechanisms

The mechanisms through which this compound is metabolized involve complex interactions with various enzymes:

-

Cytochrome P450 Enzymes : The CYP3A4 enzyme is primarily responsible for N-debutylation, while CYP2D6 participates in hydroxylation processes .

-

Monoamine Oxidase : This enzyme also contributes to the metabolism of this compound, particularly in forming propanoic acid derivatives .

Kinetic Studies

Research indicates that the presence of deuterium in deuterated forms of this compound can significantly alter reaction kinetics and metabolic pathways. The incorporation of deuterium allows for better tracking and elucidation of metabolic processes without altering the fundamental pharmacological properties of the compound.

Key Metabolites and Enzyme Systems

The following table summarizes the primary metabolites of this compound along with their corresponding enzyme systems involved in their formation:

| Metabolite | Enzyme System | Main Pathway |

|---|---|---|

| N-debutyl-dronedarone | CYP3A4 | N-debutylation |

| Propanoic acid-dronedarone | MAO-A, CYP2C8 | Hydroxylation |

| Phenol-dronedarone | UGTs | Glucuronidation |

| Dronedarone | CYP3A4 | Parent compound |

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been assessed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key findings include:

-

Half-life : Approximately 10 hours.

-

Peak Plasma Concentration (Cmax) : Achieved within 1-2 hours post-administration.

-

Volume of Distribution (Vd) : High distribution volume indicating extensive tissue binding.

科学研究应用

Debutyldronedarone is a major circulating active metabolite of dronedarone in humans . Dronedarone is a novel antiarrhythmic drug used to help patients return to and maintain sinus rhythm and to control ventricular response during recurrent episodes . It was developed to overcome the limiting iodine-associated toxicities of amiodarone .

Pharmacokinetics:

- To investigate the pharmacokinetics of dronedarone, a rapid, simple, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to simultaneously determine dronedarone and this compound in human plasma using amiodarone as an internal standard (IS) .

- Acetonitrile with IS was used to precipitate proteins from a 50-μL aliquot of plasma .

- Effective chromatographic separation was performed on a CAPCELL PAK C(18) MG (100 mm × 4.6 mm, 5 μm) column with gradient elution (5 mmol/L ammonium acetate-acetonitrile, with each phase containing 0.2% acetic acid) at a flow rate of 0.7 mL/min .

- Complete separation was achieved within 5.5 min .

Clinical Trials:

EURIDIS randomized 411 patients to dronedarone and 201 patients to placebo. The median time to recurrence of atrial fibrillation lasting at least 10 minutes was 96 days in the dronedarone group vs 41 days in the placebo group; 37% of patients in the dronedarone group and 48% in the placebo arm were symptomatic (P = 0.006) . At 1 year, 67% of patients on dronedarone had a recurrence compared with 78% receiving placebo (hazard ratio [HR] = 0.78; 95% CI, 0.64–0.96; P = 0.01) . Post hoc analysis showed more patients in the placebo arm had been hospitalized or died at 12 months compared with dronedarone (32% vs 21%, HR = 0.66; 95% CI, 0.47–0.93; P = 0.02) .

ADONIS randomized 417 patients to dronedarone and 208 patients to placebo . The median time to recurrence was 158 days in the dronedarone group compared with 59 days in the placebo group; 38% of patients in the dronedarone group and 45% in the placebo group were symptomatic (P = 0.02) . At 1 year, 61% of patients on dronedarone had recurrence compared with 73% receiving placebo (HR = 0.73; 95% CI, 0.59–0.89; P = 0.002) . Post hoc analysis showed no difference between the groups when comparing hospitalizations or death at 12 months (P =0.22) .

作用机制

SR-35021 D7 的作用机制涉及其与甲状腺激素受体的相互作用。 具体来说,它分别抑制三碘甲状腺原氨酸 (T3) 与甲状腺激素受体α1 (TRα1) 和甲状腺激素受体β1 (TRβ1) 的结合,抑制率分别为 77% 和 25% . 这种抑制会影响参与各种生理过程的基因的调节,从而有助于其潜在的治疗效果。

相似化合物的比较

类似化合物:

脱丁基德罗尼达隆: SR-35021 D7 的母体化合物,用于治疗心律失常。

德罗尼达隆: 脱丁基德罗尼达隆的非氘化类似物,也用于治疗心律失常。

氘标记化合物: 其他用于科学研究的氘标记化合物,因其增强的稳定性和独特的性质而受到关注。

独特性: SR-35021 D7 的独特性在于其氘标记,这使其具有增强的稳定性,并允许进行详细的代谢研究。 它对甲状腺激素受体的选择性抑制也将其与其他类似化合物区分开来 .

生物活性

Debutyldronedarone is a significant active metabolite of dronedarone, an antiarrhythmic medication developed to manage atrial fibrillation (AF) while minimizing the side effects associated with amiodarone, particularly thyroid and pulmonary toxicity. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

This compound exhibits a multifaceted mechanism of action, primarily functioning as a selective inhibitor of thyroid hormone receptors (TRs). Research indicates that this compound significantly inhibits the binding of 3,5,3'-triiodothyronine (T3) to TRα1 by 77%, while its effect on TRβ1 is comparatively lower at 25% . This selectivity may contribute to its reduced thyroid-related side effects compared to amiodarone.

Pharmacokinetics

The pharmacokinetics of this compound have been studied using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A study demonstrated that this method could effectively quantify both dronedarone and this compound in human plasma, establishing a lower limit of quantification of 0.200 ng/mL for both compounds . The pharmacokinetic profile indicates that this compound is a major circulating metabolite, which plays a vital role in the drug's overall therapeutic effects.

Efficacy in Clinical Trials

This compound's efficacy has been evaluated in various clinical trials focusing on dronedarone. The EURIDIS and ADONIS trials highlighted that patients receiving dronedarone (400 mg twice daily) experienced longer median times to atrial fibrillation recurrence compared to placebo groups. Specifically, the median time to recurrence was 158 days for dronedarone versus 59 days for placebo . These findings underscore the compound's effectiveness in maintaining sinus rhythm and controlling AF.

Safety Profile

In terms of safety, studies have shown that dronedarone, and by extension this compound, does not exhibit significant proarrhythmia or pulmonary toxicity. In trials involving 828 patients treated with dronedarone, no notable adverse effects were reported concerning thyroid function or pulmonary health . This safety profile is particularly advantageous compared to amiodarone, which is often associated with serious long-term side effects.

Summary of Clinical Trial Findings

| Trial | Treatment Group | Median Time to Recurrence (Days) | Significant Findings |

|---|---|---|---|

| EURIDIS | Dronedarone | 96 | Reduced symptoms associated with AF |

| ADONIS | Dronedarone | 158 | No proarrhythmia; effective in maintaining sinus rhythm |

| ATHENA | Dronedarone | N/A | Decreased cardiovascular and arrhythmic deaths |

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Lower Limit of Quantification | 0.200 ng/mL |

| Linear Range | 0.200 - 200 ng/mL |

| Intra-day Precision | <7.2% RSD |

| Accuracy | ±5.1% relative error |

Case Study: Efficacy in Atrial Fibrillation Management

A case involving a patient with persistent AF demonstrated the successful use of dronedarone leading to a significant reduction in AF episodes. After initiating treatment with dronedarone, the patient maintained sinus rhythm for over six months, showcasing the potential benefits of this compound as an effective antiarrhythmic agent.

Case Study: Safety Monitoring

In another study monitoring patients for thyroid function while on dronedarone therapy, no significant changes in serum TSH or T3 levels were observed over a six-month period. This finding further supports the notion that this compound may offer a safer alternative to traditional antiarrhythmics like amiodarone.

属性

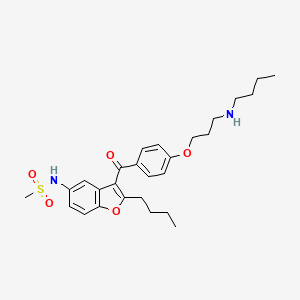

IUPAC Name |

N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVZZGIAELTWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141626-35-9 | |

| Record name | Debutyldronedarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEBUTYLDRONEDARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3801M93QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Debutyldronedarone interesting from a pharmacological perspective?

A1: this compound is the main metabolite of Dronedarone, a medication used to treat irregular heartbeats. What makes this compound particularly interesting is its selective antagonism of the thyroid hormone receptor alpha 1 (TRα1) [, ]. This selectivity is noteworthy because it differs from its parent drug, Dronedarone, and its analogue, Amiodarone, which exhibit effects on both TRα1 and TRβ1 [, ].

Q2: How does this compound interact with TRα1 and what are the downstream effects?

A2: While the exact mechanism of action requires further investigation, this compound effectively inhibits the binding of the natural ligand, 3,5,3'-triiodothyronine (T3), to TRα1 []. This inhibition has been observed in both in vitro and in vivo studies []. By blocking T3 binding, this compound disrupts downstream signaling pathways regulated by TRα1. For instance, in rat models, this compound administration, through its parent drug Dronedarone, led to a decrease in hypothalamic thyrotropin-releasing hormone (TRH) mRNA expression, a phenomenon linked to TRα1 activity []. This contrasts with the effects of Amiodarone, which impacts both TRα1 and TRβ1, causing broader effects on thyroid hormone metabolism in the pituitary and liver [].

Q3: Are there analytical methods available to study this compound levels?

A3: Yes, researchers have developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously measure Dronedarone and its active metabolite this compound in human plasma []. This method enables researchers to track the pharmacokinetics of both compounds, providing valuable insights into their behavior within the body.

Q4: What is known about the structure of this compound?

A4: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data of this compound, its chemical synthesis has been described []. The synthesis involves a multi-step process starting with a Friedel-Crafts reaction between 2-butyl-5-nitrobenzofuran and 4-methoxybenzoyl chloride, ultimately leading to this compound []. This synthesis pathway provides a foundation for understanding its structure and potentially developing modified versions for further research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。